N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide
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Overview
Description
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a bromobenzohydrazide moiety, and a bis(2-methylpropyl)amino substituent. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This can be achieved through a nucleophilic substitution reaction where the nitrophenyl intermediate reacts with bis(2-methylpropyl)amine.
Condensation with 4-bromobenzohydrazide: The final step involves the condensation of the bis(2-methylpropyl)amino-nitrophenyl intermediate with 4-bromobenzohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bis(2-methylpropyl)amino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitrophenyl and bis(2-methylpropyl)amino groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27BrN4O3 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C22H27BrN4O3/c1-15(2)13-26(14-16(3)4)21-10-9-20(27(29)30)11-18(21)12-24-25-22(28)17-5-7-19(23)8-6-17/h5-12,15-16H,13-14H2,1-4H3,(H,25,28)/b24-12+ |
InChI Key |
GHEJLKHIXFWHLM-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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